N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide
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Overview
Description
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a tetrahydroquinoline moiety, and a cyclohexanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carboxylic acid with tetrahydroquinoline derivatives under acidic conditions to form the intermediate compound. This intermediate is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides and esters.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-4-yl]cyclohexanecarboxamide
- N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide
Uniqueness
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-20(15-6-2-1-3-7-15)22-17-10-11-18-16(14-17)8-4-12-23(18)21(25)19-9-5-13-26-19/h5,9-11,13-15H,1-4,6-8,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRQWKBREWVDDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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